4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline
Description
Properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRNUDVGJVDYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole with a quinoline derivative, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
Antiviral Applications
The compound has been identified as an effective antiviral agent. Research indicates that derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline exhibit strong antiviral properties, particularly in inducing interferon production in mammals. For instance, a patent details the synthesis of various substituted pyrazolo[3,4-b]quinolines, emphasizing their utility as antiviral agents against viral infections in mammals . The mechanism involves the stimulation of the immune response, which enhances the host's ability to combat viral pathogens.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. One notable study evaluated several derivatives against various cancer cell lines, including colon and prostate cancer. The results showed that this compound derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells. Specifically, one derivative demonstrated an IC50 value as low as 0.6 μM against colon cancer cells (HCT-116), indicating potent anticancer activity .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cancer Type | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| IND-2 | Colon (HCT-116) | 0.6 | High |
| IND-2 | Prostate (PC-3) | 0.8 - 1.2 | Moderate |
| IND-2 | Breast (MCF-7) | >10 | Low |
Fluorescent Sensors
The photophysical properties of this compound make it suitable for use in fluorescent sensors. Research has shown that this compound exhibits significant fluorescence both in solution and solid states, which can be harnessed for detecting various cations and other analytes . The ability to act as a fluorescent probe opens avenues for its application in analytical chemistry and environmental monitoring.
Organic Light Emitting Diodes (OLEDs)
The compound has also been explored for its potential as an emissive material in OLEDs. Its favorable emission properties allow it to be integrated into electronic devices that require efficient light emission . This application is particularly relevant in the development of next-generation display technologies.
Drug Delivery Systems
In addition to its therapeutic applications, this compound is being investigated for its role in drug delivery systems. Its chemical properties facilitate modifications that enhance the delivery efficiency of therapeutic agents, making it a valuable component in the design of advanced drug formulations .
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 4-Cl, 1-Me, 3-Me | Electron-withdrawing Cl enhances reactivity |
| 1,7-Dimethyl (98) | 1-Me, 7-Me | Methyl groups alter steric hindrance |
| 3-Chloro-2-p-tolyl (I) | 3-Cl, 2-p-tolyl | Chloro at position 3 modifies binding |
| 6-Methoxy-3,8-dimethyl-4-piperazinyl (0CV) | 6-OMe, 3-Me, 8-Me, 4-piperazinyl | Polar piperazinyl enhances solubility |
Impact on Properties :
Target Compound Activities
Analog Activities
Key Insights :
Physical Properties
- Target Compound: Limited data; analogs like 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) have mp 275°C and bp 412.4°C .
- Fluorescence: Pyrazoloquinolines (e.g., PQ1) exhibit exciplex formation with DMA, but chloro substituents may quench fluorescence compared to quinoxaline derivatives .
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline (CAS No. 24158-31-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 4-chloro-1,3-dimethyl-1H-pyrazole with quinoline derivatives. Common methods include:
- Condensation Reactions : Utilizing specific catalysts to promote cyclization.
- Nucleophilic Substitution : The chlorine atom can be replaced with other functional groups using reagents like sodium methoxide.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]quinoline class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. A notable study reported on the synthesis and biological evaluation of related compounds that demonstrated potent cytotoxicity against various cancer cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity as well. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit kinases and phosphatases involved in signaling pathways that regulate cell growth and apoptosis.
- Receptor Binding : The compound may bind to receptors influencing various physiological responses.
Study on Anticancer Activity
A significant study explored the anticancer potential of various pyrazoloquinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with mechanisms linked to apoptosis induction and cell cycle arrest .
Antimicrobial Evaluation
In another study focused on antimicrobial activity, this compound exhibited notable efficacy against resistant strains of bacteria. The researchers noted a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 1H-Pyrazolo[3,4-b]quinoline Derivatives | Variable | High | Low |
| 2-Aminoquinoline Derivatives | High | Low | Moderate |
Q & A
What are the most reliable synthetic routes for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline?
Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclization of 4-arylidenepyrazolin-5-ones (e.g., 4-(4′-methoxybenzal)-3-methyl-1-phenylpyrazolin-5-one) under acidic or thermal conditions . For example, cyclization in polyphosphoric acid (PPA) at 120–140°C yields pyrazoloquinoline derivatives with chloro-substituents introduced via precursor modification. Alternative routes involve reacting 2-chloro-3-cyanoquinolines with hydrazine hydrate in ethanol under reflux, followed by HCl-mediated cyclization . Yields range from 29–32%, depending on substituent steric effects and reaction optimization.
How can structural confirmation of 4-chloro-1,3-dimethyl derivatives be achieved?
Level: Basic
Methodological Answer:
Structural integrity is confirmed using:
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm for 1- and 3-CH3), and coupling constants (e.g., J = 8.7 Hz for para-substituted aryl groups) .
- X-ray crystallography : Resolves regiochemistry, as seen in pyrazoloquinoline derivatives where planar quinoline systems (r.m.s. deviation <0.02 Å) confirm fused-ring geometry .
- Elemental analysis : Validates purity (e.g., C% within 0.1–0.3% of calculated values) .
How to address low yields in cyclization reactions for pyrazoloquinoline synthesis?
Level: Advanced
Methodological Answer:
Low yields (e.g., 29–32% in ) arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Precursor optimization : Electron-withdrawing groups (e.g., 4′-methoxy) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl2) improve regioselectivity in hydrazone formation .
- Temperature control : Gradual heating (e.g., 50°C → 140°C) minimizes decomposition .
What factors influence regioselectivity in pyrazolo[3,4-b]quinoline formation?
Level: Advanced
Methodological Answer:
Regioselectivity is governed by:
- Substituent effects : Bulky groups (e.g., 4′-methylphenyl) favor Z-hydrazone intermediates, directing cyclization to the 3,4-b position .
- Reaction medium : Polar aprotic solvents (e.g., DMF) stabilize transition states for chloride displacement, as shown in 6-chloro derivatives .
- Electronic tuning : Electron-deficient arylidenes accelerate cyclization via charge stabilization .
How to resolve contradictions in spectral data for chloro-substituted derivatives?
Level: Advanced
Methodological Answer:
Contradictions (e.g., δ shifts in 1H NMR) arise from solvent polarity or crystallographic packing. Resolution methods:
- 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals (e.g., δ 7.64 ppm for 7-H in ).
- Computational modeling : DFT calculations predict chemical shifts within ±0.1 ppm of experimental data .
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 6-fluoro-3-methyl derivatives ).
What strategies mitigate unexpected by-products in metal-complexation attempts?
Level: Advanced
Methodological Answer:
Unexpected products (e.g., hydrazine derivatives instead of Ru complexes ) result from ligand instability or redox reactions. Solutions:
- Condition screening : Avoid acidic media (prevents ligand protonation) and use inert atmospheres.
- Alternative ligands : Introduce chelating groups (e.g., pyridyl) to stabilize metal centers.
- Real-time monitoring : LC-MS tracks intermediate formation to abort non-productive pathways.
How to design derivatives for enhanced biological activity?
Level: Advanced
Methodological Answer:
Bioactivity optimization leverages:
- Substituent variation : 6-Phenoxy or 4-aryl groups improve fluorescence (λem = 444–446 nm) for imaging applications .
- Structure-activity relationships (SAR) : Chloro-substitution at position 4 enhances antimalarial activity, while 3-methyl improves metabolic stability .
- Metal coordination : Unsuccessful Ru complexes suggest exploring Cu(II) or Pt(II) for alternative pharmacophores.
What analytical workflows validate synthetic intermediates with conflicting literature data?
Level: Advanced
Methodological Answer:
For intermediates (e.g., hydrazones or pyrazolin-5-ones):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
